

Unraveling the Pharmacological Landscape of cis-4-Hydroxy-L-proline: A Technical Guide

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Compound of Interest

Compound Name: *cis-4-Hydroxy-L-proline-d3*

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Abstract

Cis-4-hydroxy-L-proline (CHP), a non-proteinogenic amino acid and a stereoisomer of the collagen component trans-4-hydroxy-L-proline, has emerged as a molecule of significant pharmacological interest.^{[1][2]} Its primary mechanism of action revolves around the disruption of collagen synthesis, leading to a cascade of cellular events with therapeutic potential in oncology and fibrosis. This technical guide provides a comprehensive overview of the pharmacological effects of CHP, detailing its mechanisms of action, summarizing key quantitative data, and providing in-depth experimental protocols for its study. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this promising compound.

Core Pharmacological Effects

Cis-4-hydroxy-L-proline acts as a proline antagonist, primarily by being incorporated into procollagen chains in place of proline.^[3] This substitution prevents the formation of the stable triple-helical conformation of collagen, leading to the accumulation of misfolded procollagen in the endoplasmic reticulum (ER).^[4] This, in turn, triggers a series of downstream cellular responses.

Inhibition of Collagen Synthesis and Deposition

The hallmark pharmacological effect of CHP is the potent inhibition of collagen production. By incorporating into the polypeptide chain, it disrupts the hydroxylation and glycosylation steps necessary for proper collagen folding.[4] The resulting non-helical procollagen is recognized by the cell's quality control machinery and targeted for degradation, ultimately reducing the deposition of mature collagen fibers in the extracellular matrix.[5] This property makes CHP a valuable tool for studying collagen metabolism and a potential therapeutic agent for fibrotic diseases.

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis in Cancer Cells

In the context of oncology, the accumulation of misfolded proteins due to CHP incorporation triggers the Unfolded Protein Response (UPR), a hallmark of ER stress.[6][7] This is characterized by the upregulation of key ER stress markers such as Glucose-Regulated Protein 78 (GRP78) and Growth Arrest and DNA Damage-inducible Gene 153 (GADD153/CHOP).[6][7] Prolonged ER stress ultimately leads to apoptosis, or programmed cell death, in cancer cells.[6] Notably, this apoptotic process can be caspase-independent and involve the proteolytic cleavage of Focal Adhesion Kinase (FAK), leading to a loss of cell adherence.[6][8]

Anti-Fibrotic Activity

The ability of CHP to inhibit collagen accumulation has been demonstrated in preclinical models of fibrosis. In a hamster model of bleomycin-induced pulmonary fibrosis, administration of CHP partially prevented the accumulation of lung collagen and improved lung compliance.[9] This suggests its potential as a therapeutic agent for conditions characterized by excessive collagen deposition, such as idiopathic pulmonary fibrosis and scleroderma.

Quantitative Data

The following tables summarize key quantitative data regarding the in vitro and in vivo effects of cis-4-hydroxy-L-proline.

Table 1: In Vitro Efficacy of cis-4-Hydroxy-L-proline

Cell Line	Assay	Endpoint	Concentration/ IC50	Reference
NIH-3T3 (transformed)	Monolayer Growth	50% Inhibition (ID50)	20 - 55 µg/mL	[10]
NIH-3T3 (normal)	Monolayer Growth	50% Inhibition (ID50)	120 µg/mL	[10]
Panc02 (murine pancreatic)	Cell Growth	Inhibition	Dose-dependent	[5]
DSL6A (rat pancreatic)	Proliferation	Inhibition	Not specified	[6] [7]
Rat Schwann Cells & DRG Neurons	Protein Accumulation	Inhibition of collagenous and non-collagenous proteins	100-200 µg/mL	[11]

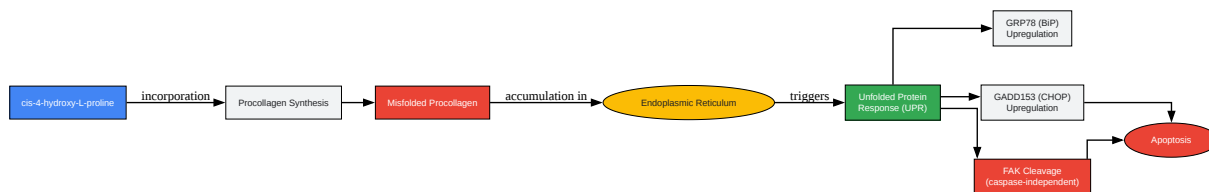
Table 2: In Vivo Efficacy and Toxicity of cis-4-Hydroxy-L-proline

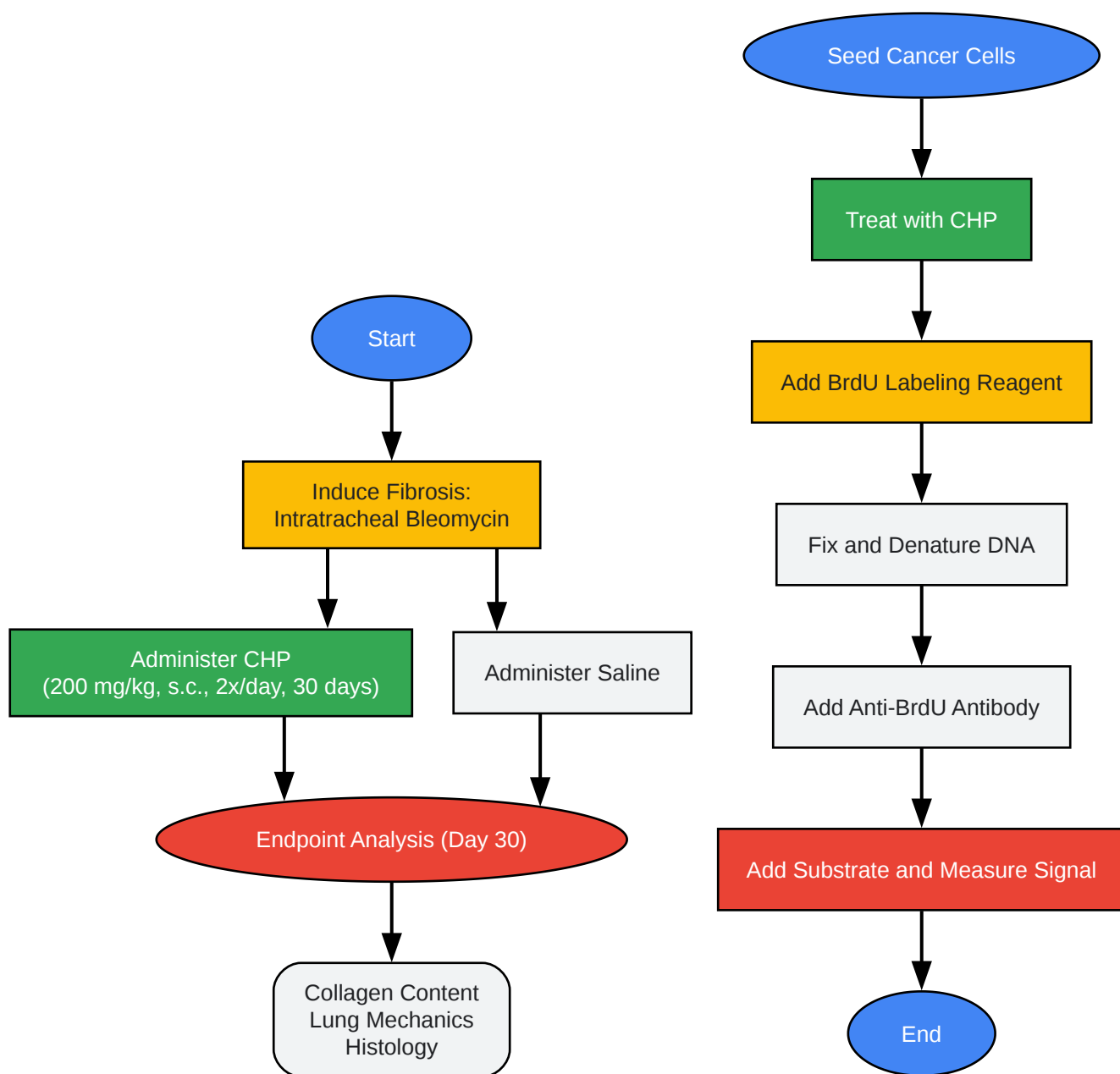
Animal Model	Condition	Dosing Regimen	Key Findings	Reference
Hamster	Bleomycin-induced pulmonary fibrosis	200 mg/kg, s.c., twice daily for 30 days	Partially prevented collagen accumulation and improved lung compliance.	[9]
Mice	Subcutaneous Panc02 tumors	300, 400, and 500 mg/kg, i.p., daily	Delayed tumor growth and decreased tumor cell proliferation.	[5]
Rats	Toxicity Study	285-903 mg/kg, p.o., for 28 days	Signs of liver damage at 903 mg/kg (elevated ALAT and ASAT).	[2]
Human (Phase II)	Bladder and prostate cancer	8 g/day , 4 days/week for 3 weeks	No adverse effects on liver parameters.	[2]

Signaling Pathways and Molecular Interactions

ER Stress-Mediated Apoptosis in Pancreatic Cancer Cells

Cis-4-hydroxy-L-proline's anti-cancer activity in pancreatic cells is largely attributed to the induction of the ER stress pathway. The accumulation of misfolded procollagen triggers the UPR, leading to the upregulation of GRP78 and GADD153. This sustained stress state activates downstream apoptotic pathways, which can be caspase-independent and involve the cleavage of FAK.





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